
3-(1-methyl-1H-pyrazol-4-yl)butanoic acid
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Overview
Description
3-(1-Methyl-1H-pyrazol-4-yl)butanoic acid is an organic compound with the molecular formula C8H12N2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds have been found to have high affinity for αvβ6 integrin . The αvβ6 integrin is a protein that plays a crucial role in cell adhesion and signal transduction.
Mode of Action
It can be inferred from related compounds that it may interact with its target protein, potentially altering its function and leading to downstream effects .
Biochemical Pathways
Based on the potential target, it could be involved in pathways related to cell adhesion and signal transduction .
Pharmacokinetics
A similar compound was found to have pharmacokinetic properties commensurate with inhaled dosing by nebulization , suggesting potential implications for the bioavailability of 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid.
Result of Action
Based on the potential target, it could influence cell adhesion and signal transduction processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)butanoic acid typically involves the reaction of 1-methyl-1H-pyrazole with butanoic acid derivatives. One common method is the condensation reaction between 1-methyl-1H-pyrazole-4-carbaldehyde and butanoic acid in the presence of a suitable catalyst . The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-pyrazol-4-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(1-Methyl-1H-pyrazol-4-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-pyrazole-4-carboxylic acid
- 3-(1H-pyrazol-4-yl)propanoic acid
- 4-(1H-pyrazol-4-yl)butanoic acid
Uniqueness
3-(1-Methyl-1H-pyrazol-4-yl)butanoic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potential .
Biological Activity
3-(1-methyl-1H-pyrazol-4-yl)butanoic acid is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article will explore its chemical properties, biological activities, and relevant research findings, supported by data tables and case studies.
The molecular formula of this compound is C8H12N2O2, with a molecular weight of 168.19 g/mol. The compound features a hydrophilic carboxylic acid group and a hydrophobic pyrazole ring, which contribute to its diverse chemical reactivity and potential therapeutic applications .
Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C8H12N2O2 |
Molecular Weight | 168.19 g/mol |
IUPAC Name | 3-(1-methylpyrazol-4-yl)butanoic acid |
CAS Number | 1540383-56-9 |
Synonyms | 3-(1-methylpyrazol-4-yl)butanoic acid |
Anti-inflammatory Properties
Preliminary studies indicate that this compound exhibits anti-inflammatory properties, similar to other pyrazole derivatives. Pyrazoles are known for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. Specifically, this compound may selectively inhibit COX-2 over COX-1, potentially minimizing gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Docking studies have suggested that this compound interacts favorably with COX enzymes, providing insights into its mechanism of action as an anti-inflammatory agent. Further in vivo experiments are necessary to confirm these interactions and elucidate the compound's biological efficacy.
Case Studies and Research Findings
Several studies have focused on the biological activity of pyrazole derivatives, including this compound:
- Study on COX Inhibition : A study demonstrated that compounds similar to this compound showed significant inhibition against COX enzymes in vitro, suggesting potential therapeutic applications in managing inflammatory diseases.
- Toxicity and Safety Assessment : Toxicological evaluations indicate that while the compound exhibits promising biological activity, further assessments are necessary to determine its safety profile for clinical applications .
Comparative Analysis with Related Compounds
The following table illustrates how this compound compares with structurally similar compounds in terms of biological activity:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
3-(3-carbamoyl-1H-pyrazol-1-yl)butanoic acid | Contains a carbamoyl group | Potentially enhanced solubility and bioactivity |
3-(5-chlorofuran-2-yl)-5-methylpyrazole | Furan ring substitution | Different pharmacokinetic properties |
3-(3-methyl-4-nitro-1H-pyrazol-1-yl)butanoic acid | Nitro group addition | Increased potency against certain inflammatory pathways |
This comparative analysis highlights the diversity within the pyrazole family and emphasizes how modifications can lead to variations in biological activity and therapeutic potential.
Properties
IUPAC Name |
3-(1-methylpyrazol-4-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6(3-8(11)12)7-4-9-10(2)5-7/h4-6H,3H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSJARAPVZKFMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CN(N=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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